molecular formula C11H13N3O4 B8417607 3-Amino-4-nitrobenzoic acid morpholide

3-Amino-4-nitrobenzoic acid morpholide

Cat. No.: B8417607
M. Wt: 251.24 g/mol
InChI Key: AJPYNNUJEVWNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-nitrobenzoic acid morpholide is a derivative of 3-amino-4-nitrobenzoic acid (C₇H₆N₂O₄, MW 182.1 g/mol) , where the carboxylic acid (-COOH) group is replaced by a morpholine amide (-CON-morpholine). This modification enhances its solubility and bioavailability, common in pharmaceutical design . The parent compound is classified as hazardous due to risks of inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

(3-amino-4-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H13N3O4/c12-9-7-8(1-2-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2

InChI Key

AJPYNNUJEVWNML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoic Acid Derivatives

The following table compares key features of 3-amino-4-nitrobenzoic acid morpholide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Reference
3-Amino-4-nitrobenzoic acid C₇H₆N₂O₄ 182.1 -NH₂, -NO₂, -COOH Intermediate in organic synthesis
This compound C₁₁H₁₂N₃O₄ ~265.2 (estimated) -NH₂, -NO₂, -CON-morpholine Potential pharmaceutical applications
3-Amino-4-chlorobenzoic acid C₇H₆ClNO₂ 171.6 -NH₂, -Cl, -COOH Substrate analogue in enzyme studies
4-Nitrobenzyl amine C₇H₆N₂O₂ 152.1 -NO₂, -CH₂NH₂ Precursor in polymer chemistry
Lysergic acid morpholide (LSM-775) C₂₀H₂₃N₃O₂ 337.4 Morpholide, indole alkaloid Serotonergic activity (research compound)
Oleanolic acid morpholide derivatives ~C₃₄H₅₄N₂O₄ ~580–600 Triterpenoid core, morpholide Anti-inflammatory, anticancer agents
Key Observations:
  • This is analogous to lysergic acid morpholide (LSM-775), where morpholide substitution modulates receptor binding .
  • Biological Potential: Oleanolic acid morpholide derivatives (e.g., OAO-ASA and 3-indomethacinoxyiminoolean-12-en-28-oic acid morpholide) demonstrate significant anti-inflammatory and anticancer activity by modulating Nrf2-ARE and NF-κB pathways .
  • Synthetic Methods: Morpholide derivatives are commonly synthesized via acylation using carbodiimides (e.g., DCC) , a method applicable to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.